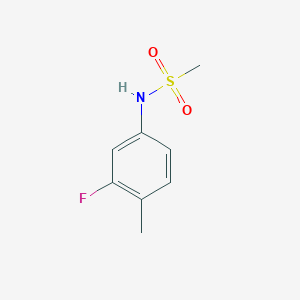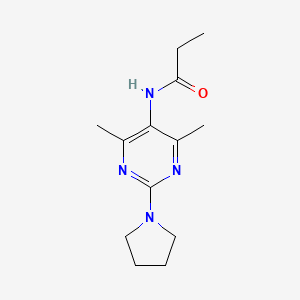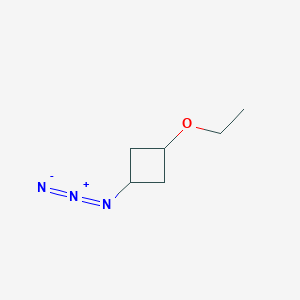
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as FTOB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. FTOB has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential as a fluorescent probe for the detection of various analytes.
作用機序
The mechanism of action of 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide is not fully understood, but it is believed to be related to its ability to bind to specific receptors in the body. 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune responses.
Biochemical and Physiological Effects:
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various inflammatory and autoimmune disorders.
実験室実験の利点と制限
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized using various methods. However, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the development of novel materials using 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide and its potential side effects.
合成法
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been synthesized using various methods, including the reaction of 2-fluorobenzoyl chloride with p-tolyl-1,2,5-oxadiazole-3-carboxylic acid, and the reaction of 2-fluorobenzoyl chloride with p-tolyl-1,2,5-oxadiazole-3-amine. These methods have been optimized to produce high yields of 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide with high purity.
特性
IUPAC Name |
2-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-6-8-11(9-7-10)14-15(20-22-19-14)18-16(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRWTLBFJZRMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)


![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2991242.png)
![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)

